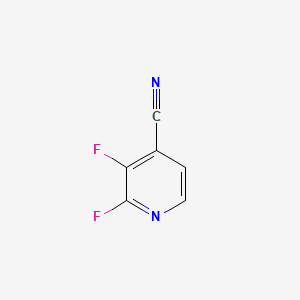

2,3-Difluoroisonicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3-Difluoroisonicotinonitrile is a chemical compound with the CAS Number: 1210041-67-0 and a molecular weight of 140.09 . It is a pale-yellow to yellow-brown sticky oil to semi-solid substance .

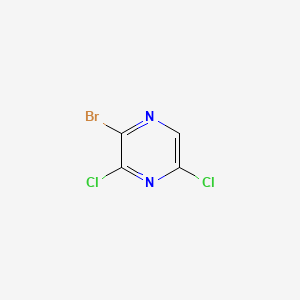

Molecular Structure Analysis

The molecular structure of 2,3-Difluoroisonicotinonitrile is represented by the linear formula C6H2F2N2 . The InChI code for this compound is 1S/C6H2F2N2/c7-5-4(3-9)1-2-10-6(5)8/h1-2H .Physical And Chemical Properties Analysis

2,3-Difluoroisonicotinonitrile is a pale-yellow to yellow-brown sticky oil to semi-solid substance .Scientific Research Applications

Amorphous Carbon Nitride : Research on amorphous carbon nitride suggests its potential in producing super-hard materials and understanding the bonding regimes in such materials (Rodil & Muhl, 2004).

Nano-Additives in Heat Exchangers : Studies on nano-additives, including nitrides, in heat exchangers, might be relevant since 2,3-Difluoroisonicotinonitrile could potentially function in a similar capacity (Khan & Khan, 2018).

III-Nitride Photonics : Research in III-Nitride photonics, which includes energy-related technologies, might offer a context where 2,3-Difluoroisonicotinonitrile could have applications (Tansu et al., 2010).

GaN, AlN, and InN Growth : The study of the growth of nitrides, including their applications in electronics, could provide insights relevant to the potential uses of 2,3-Difluoroisonicotinonitrile (Wang & Yoshikawa, 2004).

Environmentally Benign Etchants : Research on trifluoroiodomethane as a substitute for typical etchants in semiconductor processing could be analogous to potential applications of 2,3-Difluoroisonicotinonitrile (Levy et al., 1998).

Transition Metal Compounds : Investigations into transition metal oxides, nitrides, carbides, and sulfides using NEXAFS technique could provide insights into the possible application areas of 2,3-Difluoroisonicotinonitrile (Chen, 1998).

Safety and Hazards

properties

IUPAC Name |

2,3-difluoropyridine-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F2N2/c7-5-4(3-9)1-2-10-6(5)8/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPFKFUIMEAOQEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C#N)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4'-Amino-[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B573017.png)

![N-([1,1'-Biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-2-amine](/img/structure/B573022.png)